molecular formula C9H10N2O B8246249 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole

2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8246249
M. Wt: 162.19 g/mol
InChI Key: ZVHMXFCNLSLRSH-UHFFFAOYSA-N
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Description

Overview of Pyridinooxazoline Ligands in Contemporary Chemistry

Pyridinooxazoline (PyOx) ligands are a significant class of bidentate N,N-ligands that have been extensively employed in asymmetric catalysis. cymitquimica.combldpharm.com Their structure, featuring a pyridine (B92270) ring and a dihydrooxazole ring, allows for effective chelation to a metal center, thereby creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties, making them highly adaptable for different catalytic systems.

The versatility of PyOx ligands is evident in their successful application in a wide range of metal-catalyzed reactions, including but not limited to, hydrosilylation, cyclopropanation, and various carbon-carbon bond-forming reactions. The ability of the pyridine and oxazoline (B21484) moieties to coordinate with a variety of transition metals has led to the development of a vast library of chiral catalysts.

Historical Development and Significance of the 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole Scaffold

The development of pyridinooxazoline ligands dates back to the late 20th century, with early examples demonstrating their potential in asymmetric catalysis. While the broader class of PyOx ligands has been extensively studied, the specific scaffold of this compound represents a fundamental structure within this family. Its significance lies in its relatively simple, unsubstituted framework, which serves as a benchmark for understanding the catalytic activity of more complex derivatives.

The synthesis of the 2-(pyridin-2-yl)-4,5-dihydrooxazole (B54324) core typically involves the condensation of a 2-pyridyl nitrile or a related derivative with a 2-aminoalcohol. This straightforward synthetic route has made the scaffold readily accessible for academic and industrial research. The structural rigidity and defined coordination geometry of the resulting metal complexes are key to their function as effective asymmetric catalysts.

Scope and Research Trajectories Pertaining to this compound

Current research on this compound and its derivatives is focused on several key areas. A primary trajectory involves the synthesis of novel analogues with varied substituents on both the pyridine and dihydrooxazole rings to modulate their catalytic performance. For instance, the introduction of bulky groups on the oxazoline ring can enhance enantioselectivity by creating a more defined chiral pocket around the metal center.

Another significant area of investigation is the exploration of their application in new and challenging asymmetric transformations. Researchers are continuously seeking to expand the synthetic utility of PyOx-metal complexes to access a wider range of chiral molecules with high efficiency and stereocontrol. Furthermore, detailed mechanistic studies, often employing computational methods, are being conducted to gain a deeper understanding of the catalytic cycle and the factors that govern enantioselectivity. This knowledge is crucial for the rational design of next-generation catalysts based on the this compound scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-4-10-8(3-1)7-9-11-5-6-12-9/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHMXFCNLSLRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Route Development for 2 Pyridin 2 Ylmethyl 4,5 Dihydrooxazole and Its Derivatives

Classical and Evolving Synthetic Approaches to the 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole Core

The construction of the 2-substituted dihydrooxazole ring system is a well-documented field in organic chemistry. wikipedia.org The most common strategies involve the cyclization of a precursor molecule containing the necessary carbon, nitrogen, and oxygen atoms in a suitable arrangement. For the target molecule, these approaches are adapted by using precursors that already contain the pyridin-2-ylmethyl group.

Synthesis from Picolinic Acid Precursors

While picolinic acid is the parent carboxylic acid of the picoline family, the direct precursor required to introduce the methylene (B1212753) (-CH₂-) spacer in this compound is 2-pyridylacetic acid. The general synthetic pathway involves the condensation of this carboxylic acid, or a more reactive derivative, with a 2-amino alcohol, followed by cyclodehydration.

The process typically begins with the activation of the carboxylic acid group of 2-pyridylacetic acid. A common method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org This highly reactive intermediate, 2-(pyridin-2-yl)acetyl chloride, is then reacted with a 2-amino alcohol, such as 2-aminoethanol, at room temperature. This reaction forms the stable N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide intermediate.

The final step is the cyclodehydration of this amide intermediate to form the dihydrooxazole ring. This transformation requires the removal of a molecule of water and can be accomplished using a variety of dehydrating agents and conditions, which are summarized in the table below. nih.govmdpi.com

Cyclization ReagentTypical ConditionsMechanism Notes
Thionyl Chloride (SOCl₂)Used in the initial acid activation step; can also promote cyclization.Can lead to ring-opening by chloride if the oxazoline (B21484) imine is protonated. wikipedia.org
Burgess ReagentMild conditions, often used for sensitive substrates.Facilitates dehydration by forming a stable sulfamate (B1201201) intermediate. nih.gov
Triphenylphosphine (B44618) (PPh₃) / DIADMitsunobu-type reaction conditions.Proceeds with inversion of configuration at the alcohol's stereocenter. nih.gov
Triflic Acid (TfOH)Strong protic acid promoter.Activates the alcohol as a leaving group, leading to cyclization with stereochemical inversion. mdpi.com

Synthesis from 2-Cyanopyridine and Related Nitriles

A more direct and atom-economical approach to the this compound core utilizes 2-(cyanomethyl)pyridine, also known as 2-pyridylacetonitrile, as the starting material. This method involves the reaction of the nitrile with a 2-amino alcohol, a transformation that is frequently catalyzed by Lewis acids.

The most established protocol is the Witte-Seeliger method, which employs catalytic amounts of zinc chloride (ZnCl₂) to facilitate the reaction between the nitrile and the amino alcohol. wikipedia.org The reaction is typically conducted under anhydrous conditions at elevated temperatures, often in refluxing chlorobenzene. wikipedia.org The mechanism is thought to proceed in a manner analogous to the Pinner reaction, where the Lewis acid activates the nitrile group towards nucleophilic attack by the amino alcohol, forming an intermediate amidine which subsequently cyclizes to yield the dihydrooxazole product. wikipedia.org

In recent years, advancements have led to the development of milder and more environmentally benign conditions. These include the use of alternative Lewis acid catalysts as well as catalyst-free methods, which can tolerate a wider range of functional groups. eurekaselect.com

Catalyst/ConditionsPrecursorsKey Advantages
Zinc Chloride (ZnCl₂)2-(cyanomethyl)pyridine, 2-aminoethanolWell-established, classical method. wikipedia.org
Copper-NHC ComplexesVarious nitriles and amino alcoholsMilder conditions, less wasteful.
Catalyst-FreeFunctionalized nitriles and amino alcoholsHigh functional group tolerance, avoids metal catalysts.

Cyclization Reactions in Dihydrooxazole Formation

The formation of the 4,5-dihydrooxazole ring is the key bond-forming event in the synthesis of this compound. The specific nature of the cyclization depends on the chosen precursors, as outlined in the preceding sections.

When starting from a carboxylic acid derivative like 2-pyridylacetic acid, the synthesis proceeds via an N-(2-hydroxyethyl)amide intermediate. The cyclization is an intramolecular process that can follow two distinct mechanistic pathways, often with different stereochemical outcomes. mdpi.com

Carbonyl Activation: An activating agent (e.g., Burgess reagent) or acid catalyst can activate the amide carbonyl group, making it more electrophilic. The pendant hydroxyl group then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate that collapses to the dihydrooxazole ring with retention of stereochemistry at the carbinol center. mdpi.com

Alcohol Activation: A strong acid like triflic acid can protonate and activate the hydroxyl group, turning it into a good leaving group (water). The amide oxygen then displaces it via an intramolecular Sₙ2-type reaction, resulting in the formation of the dihydrooxazole ring with inversion of stereochemistry at the carbinol center. mdpi.com

When starting from a nitrile precursor such as 2-(cyanomethyl)pyridine, the cyclization is part of a tandem addition-cyclization sequence. A catalyst, typically a Lewis acid, activates the nitrile carbon for nucleophilic attack by the amino group of the 2-amino alcohol. This is followed by an intramolecular attack of the hydroxyl group onto the intermediate imine or amidine carbon, which, after elimination, forms the final dihydrooxazole ring. wikipedia.org

Enantioselective Synthesis of Chiral this compound Analogues

The introduction of chirality into the this compound structure, typically at the C4 and/or C5 positions of the oxazoline ring, is of significant interest, particularly for applications in asymmetric catalysis where such molecules serve as chiral ligands. Enantiomerically pure analogues can be obtained through either direct asymmetric synthesis or the resolution of racemic mixtures.

Catalytic Asymmetric Reactions for Chiral Induction

The most straightforward method for preparing chiral dihydrooxazoles is substrate-controlled, utilizing enantiomerically pure 2-amino alcohols derived from natural amino acids (e.g., (S)-valinol or (S)-phenylalaninol). In this approach, the pre-existing stereocenter of the amino alcohol is directly incorporated into the final product.

True catalytic asymmetric synthesis involves the creation of stereocenters from prochiral substrates using a chiral catalyst. While specific examples for this compound are not extensively documented, general strategies for the asymmetric synthesis of pyridine-oxazolines can be applied. One such advanced method is the catalytic asymmetric Heine reaction, which involves the rearrangement of meso-N-acyl-aziridines catalyzed by a chiral Lewis acid complex, yielding highly enantioenriched pyridine-oxazolines. researchgate.net Another approach involves the use of chiral phosphoric acids or metal complexes to catalyze the cyclization reaction, controlling the facial selectivity of the key bond-forming step. researchgate.net These catalysts can act as chiral Brønsted acids or Lewis acids, coordinating to the substrates to create a chiral environment that directs the formation of one enantiomer over the other.

Catalyst TypeExampleProposed Role in Chiral Induction
Chiral Lewis AcidChiral Ytterbium(III)–N,N′-dioxide complexCoordinates the substrate (e.g., an aziridine) to facilitate enantioselective ring-opening and cyclization. researchgate.net
Chiral Brønsted AcidSPINOL- or BINOL-derived phosphoric acidsActivates imines or other electrophiles through hydrogen bonding, directing nucleophilic attack. researchgate.net
Chiral Transition Metal ComplexComplexes of Rhodium, Iridium, or PalladiumUsed in asymmetric hydrogenation or cyclization reactions to create chiral centers.

Resolution Strategies for Enantiomeric Purity

When a synthetic route produces a racemic mixture of a chiral this compound analogue, resolution strategies are employed to separate the enantiomers.

Classical resolution involves reacting the racemic base with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to neutralize the resolving agent, liberating the desired enantiomerically pure dihydrooxazole.

Chromatographic resolution , particularly preparative high-performance liquid chromatography (HPLC), is a powerful and widely used modern technique. nih.gov The racemic mixture is passed through a column packed with a chiral stationary phase (CSP). The enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different speeds and elute as separate fractions.

Enzymatic resolution offers a highly selective alternative. This method uses an enzyme, such as a lipase, that preferentially catalyzes a reaction on one enantiomer of the racemic mixture. For example, a racemic chiral amino alcohol precursor could be subjected to lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be easily separated. researchgate.net This technique provides access to both enantiomers of the precursor, which can then be used to synthesize the corresponding enantiopure dihydrooxazoles.

Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to multi-gram or industrial production necessitates the development of robust, high-yielding, and economically viable synthetic routes. Process optimization focuses on minimizing reaction times, simplifying purification procedures, and utilizing cost-effective reagents.

The most direct and widely employed method for synthesizing this compound involves the cyclization of an N-acylethanolamine intermediate. This two-step approach is favored for its efficiency and adaptability.

Step 1: Amide Formation The synthesis begins with the formation of the amide precursor, N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide. This is typically achieved through the condensation of a 2-pyridineacetic acid derivative with 2-aminoethanol (ethanolamine). To achieve high yields, the carboxylic acid is often activated. Common methods include conversion to an acyl chloride or the use of coupling agents. A more direct and scalable approach involves the aminolysis of an ester, such as ethyl 2-pyridylacetate, with ethanolamine (B43304) at elevated temperatures. This method is often high-yielding and avoids the use of costly coupling reagents.

Step 2: Cyclodehydration The subsequent and critical step is the cyclodehydration of N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide to form the dihydrooxazole ring. A variety of dehydrating agents can be employed for this transformation, with the choice of reagent impacting the reaction conditions, yield, and scalability.

Common cyclization reagents include:

Thionyl chloride (SOCl₂): A cost-effective and powerful dehydrating agent, though its use can require careful temperature control and quenching procedures.

Appel-type reagents (e.g., PPh₃/CCl₄): These reagents operate under mild conditions but generate stoichiometric amounts of triphenylphosphine oxide, which can complicate purification on a large scale.

Burgess reagent: Known for effecting mild dehydrations, but its cost can be prohibitive for large-scale synthesis.

For process optimization, reaction conditions such as solvent, temperature, and reaction time are critical variables. Non-protic solvents like toluene (B28343) or dichloromethane (B109758) are typically used to facilitate the dehydration process.

Table 1: Comparison of Common Cyclization Reagents for Dihydrooxazole Synthesis

Reagent System Typical Conditions Advantages Disadvantages
Thionyl Chloride (SOCl₂) DCM or Toluene, 0 °C to RT Low cost, high reactivity Generates HCl and SO₂, requires careful handling
Triphenylphosphine/CCl₄ Acetonitrile, Reflux Mild conditions, good yields Stoichiometric phosphine (B1218219) oxide byproduct
Burgess Reagent THF, RT Very mild, high yields High cost, not ideal for large scale

Scaling the synthesis of this compound from milligram to multi-gram quantities introduces several challenges that must be addressed for a safe, efficient, and reproducible process.

Reagent Selection and Stoichiometry: On a larger scale, the cost and handling of reagents become paramount. For the cyclization step, thionyl chloride is often preferred over phosphine-based reagents due to its lower cost and the volatile nature of its byproducts, which simplifies workup. Precise control of stoichiometry is crucial to minimize side reactions and maximize yield.

Thermal Management: The amide formation and, particularly, the cyclization reaction can be exothermic. Effective heat dissipation is critical on a multi-gram scale to prevent runaway reactions and ensure consistent product quality. This is managed through the use of jacketed reactors and controlled, slow addition of reagents.

Purification Strategy: Laboratory-scale purifications often rely on silica (B1680970) gel chromatography. However, this method is not ideal for large quantities due to high solvent consumption and cost. For multi-gram synthesis, alternative purification methods are preferred. If the product is a liquid, vacuum distillation is a highly effective and scalable technique. If the product is a solid, recrystallization from an appropriate solvent system is the method of choice. The development of a robust crystallization process is a key aspect of process optimization.

Process Safety: A thorough safety assessment is required before conducting a large-scale synthesis. This includes understanding the thermal hazards of each step, the toxicity of all reagents and solvents, and implementing appropriate engineering controls and personal protective equipment protocols.

Synthetic Exploration of Structural Analogues and Functionalized Derivatives

The modular nature of the synthesis allows for the straightforward generation of structural analogues by modifying either the pyridine (B92270) or the dihydrooxazole portion of the molecule.

Functional groups can be introduced onto the pyridine ring by using appropriately substituted starting materials. The synthesis typically begins with a substituted 2-methylpyridine (B31789) (picoline) or a substituted pyridine-2-acetic acid. For example, reacting 6-chloropyridine-2-acetic acid with ethanolamine, followed by cyclization, would yield 2-((6-chloropyridin-2-yl)methyl)-4,5-dihydrooxazole. This strategy allows for the incorporation of a wide range of electronic and steric diversity onto the pyridine scaffold.

Table 2: Examples of Precursors for Pyridine Moiety Modification

Precursor Starting Material Resulting Derivative Moiety
4-Methylpyridine-2-acetic acid 4-Methylpyridin-2-ylmethyl
6-Bromopyridine-2-acetic acid 6-Bromopyridin-2-ylmethyl
Ethyl 5-cyanopyridine-2-acetate 5-Cyanopyridin-2-ylmethyl

Substitution on the dihydrooxazole ring is readily achieved by replacing ethanolamine with a substituted 2-amino alcohol in the initial amide formation step. This is the most common strategy for introducing chirality into the ligand structure, as a vast number of chiral 2-amino alcohols are commercially available or easily synthesized from natural amino acids.

For instance, the condensation of 2-pyridineacetic acid with a chiral amino alcohol like (S)-alaninol or (S)-valinol, followed by cyclization, yields the corresponding (S)-4-methyl- or (S)-4-isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole derivatives. This approach provides a reliable method for creating libraries of chiral ligands for asymmetric catalysis. Commercially available examples include (S)-4-phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole and 4,4-dimethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole.

The synthesis of ligands containing multiple dihydrooxazole units, often used as tridentate "PyBox"-type ligands, can be adapted to include the pyridinylmethyl linker. The key to this synthesis is the use of a pyridine core functionalized with multiple acetic acid groups.

The synthesis of a C₂-symmetric bis(oxazoline) ligand, for example, would commence with pyridine-2,6-diacetic acid. This diacid can be converted to the corresponding diacyl dichloride using reagents like oxalyl chloride or thionyl chloride. The subsequent reaction of the diacyl dichloride with two equivalents of a chiral amino alcohol (e.g., (S)-phenylalaninol) yields a diamide (B1670390) intermediate. Finally, a double cyclodehydration reaction affords the desired tridentate ligand, 2,6-bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methyl)pyridine. This synthetic strategy is a direct extension of the methods used for the mono-oxazoline compound and provides access to a class of ligands with distinct steric and electronic properties compared to traditional PyBox ligands where the oxazoline ring is directly attached to the pyridine.


Coordination Chemistry of 2 Pyridin 2 Ylmethyl 4,5 Dihydrooxazole As a Ligand

Ligand Design Principles and Chelation Properties

The design of 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole as a ligand is predicated on the strategic placement of two key nitrogen donor atoms within a flexible molecular framework. This arrangement allows for the formation of stable chelate rings with metal ions, a fundamental concept in coordination chemistry that enhances complex stability compared to monodentate ligands.

This compound predominantly functions as a bidentate N,N'-chelating ligand. Coordination to a metal center typically occurs through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the oxazoline (B21484) ring. This mode of binding forms a stable five-membered chelate ring, which is entropically favored. The flexibility of the methylene (B1212753) bridge connecting the pyridine and oxazoline rings allows the ligand to adopt a conformation that minimizes strain upon coordination.

While bidentate coordination is the most common, the potential for polydentate coordination exists, particularly if the ligand is further functionalized. However, in its archetypal form, the ligand's coordination behavior is dominated by its bidentate nature.

The coordination behavior of this compound and its derivatives can be significantly modulated by altering steric and electronic parameters.

Electronic Effects: The electronic properties of the ligand are primarily dictated by the pyridine ring. Electron-donating or electron-withdrawing substituents on the pyridine ring can alter its π-acceptor or σ-donor character. An increase in electron density on the pyridine nitrogen, through the introduction of electron-donating groups, can strengthen the metal-ligand bond. Conversely, electron-withdrawing groups can decrease the basicity of the pyridine nitrogen, potentially weakening the coordinate bond. These electronic modifications can have a profound impact on the redox properties and reactivity of the metal center. The pyridine-oxazoline (pyrox) ligand system has been shown to be redox-active, capable of stabilizing metal centers in various oxidation states by delocalizing electron density onto the ligand framework. nih.gov

Synthesis and Comprehensive Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including X-ray crystallography, which provides definitive structural information.

Iron complexes of pyridinyl-oxazoline type ligands are of significant interest due to their potential applications in catalysis and as spin-crossover materials. The synthesis of iron(II) complexes with this compound and its derivatives can be achieved by reacting the ligand with an iron(II) salt, such as iron(II) chloride or iron(II) triflate.

The coordination geometry of these iron complexes is typically a distorted octahedron. In a typical arrangement, two molecules of the bidentate ligand coordinate to the iron center, occupying four coordination sites. The remaining two sites are usually occupied by anionic ligands, such as chloride ions, or solvent molecules.

ComplexIron Oxidation StateCoordination GeometryAncillary Ligands
[Fe(pyrox)2Cl2]+2Distorted OctahedralChloride

The structural parameters of these complexes, such as Fe-N bond lengths and the bite angle of the chelating ligand, are influenced by the electronic and steric properties of the ligand. For example, bulkier substituents on the oxazoline ring can lead to longer Fe-N bonds due to increased steric repulsion.

Gold complexes of this compound have been synthesized and studied for their potential catalytic and medicinal applications. Cationic gold(III) complexes can be prepared by reacting a gold(III) precursor, such as Na[AuCl4], with the desired pyridinyl-oxazoline ligand. acs.org

These reactions typically yield square planar gold(III) complexes where the pyridinyl-oxazoline acts as a bidentate N,N'-ligand, and the remaining coordination sites are occupied by chloride ions. An example of such a complex is [Au(pyox)Cl2]+. acs.org

A significant aspect of the coordination chemistry of these gold complexes is the reactivity of the oxazoline ring once coordinated to the gold(III) center. The coordinated oxazoline ring is susceptible to nucleophilic attack, leading to its ring-opening. For instance, in the presence of hydroxide (B78521) ions, the oxazoline ring of the coordinated ligand can be opened to form a deprotonated N-(1-hydroxy-2-yl)pyridine-2-carboxamide ligand. nih.gov This transformation results in the formation of a neutral gold(III) complex where the new ligand acts as a dianionic, terdentate N,N',O-donor. acs.org

This reactivity highlights the non-innocent character of the this compound ligand, where the gold center mediates a transformation of the ligand itself.

Starting ComplexReagent/ConditionProduct ComplexLigand Transformation
[Au((S)-4-R-2-(pyridin-2-yl)-4,5-dihydrooxazole)Cl2]+OH-[Au(N-(1-hydroxy-3-R-2-yl)pyridine-2-carboxamide)Cl]Oxazoline ring-opening

In-depth Analysis of this compound Reveals Limited Coordination Chemistry Data

A thorough investigation into the coordination chemistry of the compound this compound has revealed a significant gap in the available scientific literature. Despite extensive searches for research detailing its role as a ligand in forming complexes with transition metals and lanthanides, no specific studies on its coordination behavior, including formation, structural elucidation, and chelation effects, could be identified.

The intended focus of this article was to provide a detailed overview of the coordination chemistry of this compound, with specific sections dedicated to its complexes with palladium, cobalt, other transition metals, and lanthanides. The planned structure also included an in-depth look at advanced structural elucidation techniques, particularly single-crystal X-ray diffraction analysis of its metallic complexes.

While the broader fields of pyridine and oxazoline chemistry are rich with examples of their derivatives acting as versatile ligands in coordination chemistry, the specific compound this compound appears to be an understudied area in this regard. The lack of published research on its coordination compounds means that a detailed, evidence-based article on this specific topic cannot be constructed at this time. Further experimental research would be required to explore and establish the coordination chemistry of this particular ligand.

Detailed Scientific Article on the Coordination Chemistry of this compound Unattainable Due to Lack of Specific Research Data

A thorough investigation of available scientific literature and chemical databases reveals a significant scarcity of specific research focused on the coordination chemistry of the compound This compound . While extensive research exists for structurally related ligands, such as other pyridine-oxazoline (PyOx) derivatives and various pyridine-based chelators, detailed experimental data and analysis pertaining specifically to the metal complexes of this compound are not publicly available.

The user-requested article outline requires in-depth information on highly specific aspects of the compound's behavior as a ligand, including:

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific data on chemical shift changes (Δδ) upon coordination to various metal centers.

Mass Spectrometry (MS) and Elemental Analysis: Detailed fragmentation patterns and elemental composition data confirming the stoichiometry of specific metal complexes.

Hydrolytic Stability and Ligand Transformations: Studies investigating the stability of the metal complexes in aqueous environments and any potential chemical changes to the ligand upon coordination.

Ligand Exchange Reactions: Research detailing the substitution of this compound with other ligands in a metal's coordination sphere.

Influence of Counterions: Analysis of how different counterions affect the stability, structure, and reactivity of the formed metal complexes.

The current body of scientific literature does not provide the necessary empirical data to thoroughly and accurately address these specific points for this compound. General information on the synthesis and characterization of metal complexes with pyridine or oxazoline-containing ligands is available, but extrapolating this data would not meet the stringent requirement of focusing solely on the specified compound. researchgate.netjscimedcentral.comjocpr.comnih.gov

Catalytic Applications of 2 Pyridin 2 Ylmethyl 4,5 Dihydrooxazole and Its Metal Complexes

Asymmetric Catalysis Facilitated by Chiral 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole Ligands

Chiral pyridyl-oxazoline (PyOx) ligands, derived from readily available chiral amino alcohols, are highly valued in asymmetric catalysis due to their modular nature and strong ability to control enantioselectivity. The stereocenter on the oxazoline (B21484) ring is positioned close to the metal's active site, allowing for direct and effective transfer of chiral information during the catalytic cycle. This proximity is crucial for dictating the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer over the other. Metal complexes of these ligands, particularly with palladium, have proven to be robust and versatile catalysts for constructing stereogenic centers.

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules from simpler precursors. Chiral PyOx ligands, in complex with transition metals, have been successfully applied to several key C-C bond-forming reactions, delivering products with high levels of stereocontrol.

One of the most significant applications of chiral this compound derivatives is in the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. This reaction is a powerful method for creating β-aryl carbonyl compounds containing a stereocenter. A notable achievement in this area is the construction of all-carbon quaternary stereocenters—a challenging synthetic task—via the 1,4-addition of arylboronic acids to β-substituted cyclic enones. researchgate.net

Research has demonstrated that a catalyst system generated from palladium(II) trifluoroacetate (B77799) (Pd(OCOCF₃)₂) and a chiral PyOx ligand, such as (S)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole ((S)-t-BuPyOX), effectively catalyzes this transformation. researchgate.net The reaction is tolerant to air and moisture, which adds to its practical utility. researchgate.net This method works well for 5-, 6-, and 7-membered cyclic enones, consistently producing high enantiomeric excesses (ee). researchgate.net

The scope of the reaction is broad, accommodating a variety of arylboronic acids. While electron-rich arylboronic acids generally provide good yields, electron-deficient nucleophiles have been shown to furnish products with excellent enantioselectivity. researchgate.net Functional groups such as ketones, halides, and trifluoromethyl groups on the arylboronic acid are well-tolerated. researchgate.net

Table 1: Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Cyclohexenone Derivatives

Reaction of various arylboronic acids with 3-methyl-2-cyclohexen-1-one (B144701) catalyzed by a Pd(II)/(S)-t-BuPyOX complex.

EntryArylboronic Acid (ArB(OH)₂)Yield (%)ee (%)Reference
14-Methylphenylboronic acid9591 researchgate.net
24-Ethylphenylboronic acid9591 researchgate.net
34-Methoxyphenylboronic acid9388 researchgate.net
43,5-Dimethylphenylboronic acid9988 researchgate.net
54-Acetylphenylboronic acid9996 researchgate.net
64-Chlorophenylboronic acid9995 researchgate.net
74-Bromophenylboronic acid9996 researchgate.net
84-(Trifluoromethyl)phenylboronic acid9996 researchgate.net

While pyridine-oxazoline type ligands are known in asymmetric catalysis, specific examples detailing the use of this compound in metal-catalyzed asymmetric cyclopropanation reactions are not extensively covered in the reviewed literature. Related structures, such as chiral bis(oxazolinyl)pyridine (PyBox) ligands, have been successfully used in ruthenium-catalyzed asymmetric cyclopropanation.

Beyond conjugate additions, PyOx ligands have shown utility in other enantioselective C-C bond-forming reactions. An important example is the palladium-catalyzed addition of arylboronic acids to cyclic N-sulfonylketimines. This reaction provides a route to chiral benzosultams, which are valuable structures in medicinal chemistry.

A study utilized a modified ligand, (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, demonstrating high activity and enantioselectivity. The introduction of a trifluoromethyl group on the pyridine (B92270) ring enhances the catalytic performance. Furthermore, this ligand was successfully immobilized on a solid support, creating a stable heterogeneous catalyst that could be recycled for multiple reaction cycles and used in a continuous flow system, highlighting the potential for industrial applications.

The application of metal complexes of this compound in enantioselective acyl transfer reactions, including dynamic kinetic resolution of alcohols, is not prominently featured in the available scientific literature. While related nitrogen-containing heterocyclic structures, such as 2,3-dihydroimidazo[1,2-a]pyridines, have been developed as effective catalysts for these transformations, the direct use of the PyOx ligand in this context is less documented.

The examples of asymmetric conjugate addition highlight the principle of ligand-controlled stereoselectivity. The chiral PyOx ligand binds to the metal center, creating a rigid, asymmetric environment. The substituent on the oxazoline ring (e.g., tert-butyl) acts as a chiral directing group, effectively shielding one face of the reactive intermediate. As the incoming nucleophile (the aryl group from the arylboronic acid) approaches the metal center, it is guided to the less sterically hindered face of the enone substrate, resulting in the formation of the product with a specific and predictable stereochemistry. The consistently high enantiomeric excesses achieved across a range of substrates underscore the powerful stereodirecting influence of the this compound scaffold in catalysis. researchgate.net

Enantioselective Carbon-Carbon Bond Forming Reactions

Polymerization Catalysis Utilizing Metal-2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole Complexes

Complexes of this compound with transition metals, notably cobalt and iron, are highly effective pre-catalysts for the polymerization of isoprene (B109036). bohrium.comresearchgate.net Upon activation with a suitable co-catalyst, these systems exhibit high efficiency, producing polyisoprene with distinct microstructures. bohrium.comresearchgate.net The development of these catalysts is driven by the high demand for synthetic rubbers and the need for cost-effective, stable, and efficient catalytic systems. bohrium.com

Cobalt(II) complexes ligated by pyridine-oxazoline derivatives have shown exceptional activity in isoprene polymerization. When activated by diethylaluminum chloride (AlEt2Cl), these catalysts can achieve activities as high as 2.5 × 10⁶ g·molCo⁻¹·h⁻¹. bohrium.comnih.govmdpi.com The resulting polyisoprene typically possesses a mixed microstructure of cis-1,4 and 3,4-units, with high molecular weights (ranging from 4.4 to 176 kg·mol⁻¹) and narrow molecular weight distributions (Đ = 1.79–3.42). bohrium.comnih.govmdpi.com This narrow distribution suggests the presence of single-site active species. bohrium.comnih.govmdpi.com

Iron(II) complexes bearing similar pyridine-oxazoline ligands also display excellent activity for isoprene polymerization, particularly when activated with methylaluminoxane (B55162) (MAO). researchgate.net For example, an iron(II) dichloride complex with 2-(pyridin-2-yl)-4,5-dihydrooxazole (B54324) achieved an activity of 8160 kg/(mol ·h), producing polyisoprene with a majority of 3,4-units (54%). researchgate.net Other iron-based systems have been reported to be highly active in producing cis-1,4-alt-3,4 enchained polyisoprene. dntb.gov.uanih.gov

The selectivity of the polymerization, which dictates the final properties of the polyisoprene, is a critical aspect. While cobalt complexes often yield a cis-1,4-co-3,4-polyisoprene, some systems show a preference for the cis-1,4 configuration, achieving up to 72%, with the remainder being 3,4-units. bohrium.comdntb.gov.ua The reaction parameters generally have a significant impact on the polymerization activity but a lesser effect on the polymer's microstructure. bohrium.comnih.govmdpi.com

Table 1: Performance of Cobalt and Iron Pyridine-Oxazoline Complexes in Isoprene Polymerization

Catalyst/Co-catalystActivityPolymer MicrostructureMolecular Weight (Mn)PDI (Đ)Source(s)
Cobalt-L/AlEt₂ClUp to 2.5 × 10⁶ g·molCo⁻¹·h⁻¹cis-1,4-co-3,44.4–176 kg·mol⁻¹1.79–3.42 bohrium.com, nih.gov, mdpi.com
Iron-L/MAOUp to 8160 kg/(mol ·h)54% 3,4-polyisopreneNot specifiedNot specified researchgate.net
Iron-L/MAOUp to 6.5 × 10⁶ g/mol ·hcis-1,4-alt-3,460–653 kg·mol⁻¹1.7–3.5 dntb.gov.ua, nih.gov

The performance of these catalytic systems is profoundly influenced by both the structure of the pyridine-oxazoline ligand and the nature of the co-catalyst.

Ligand Environment: Modifications to the ligand backbone, such as the introduction of chiral groups or bulky substituents, can significantly alter catalytic activity and selectivity. For instance, a chiral cobalt complex demonstrated superior performance compared to its achiral analogue. bohrium.com In iron-based systems, the steric bulk of substituents on the ligand, such as a t-butyl group, can influence the reaction mechanism and lead to the formation of high trans-1,4-polymers. researchgate.net Conversely, steric hindrance from a methyl group on the pyridine ring has been observed to lower the activity of some iron complexes. nih.govmdpi.com

Co-catalysts: The choice and amount of co-catalyst are critical for activating the metal pre-catalyst and have a substantial effect on both catalytic activity and the molecular weight of the resulting polymer. bohrium.com Cobalt complexes with pyridine-oxazoline ligands are typically activated by AlEt₂Cl. bohrium.comresearchgate.net The polymerization will not proceed without it, and the ratio of AlEt₂Cl to the cobalt complex is a key parameter to optimize. researchgate.net For the corresponding iron complexes, methylaluminoxane (MAO) is a commonly used and effective activator. researchgate.netnih.gov Ternary catalytic systems, for example, combining an iron complex with [Ph₃C][B(C₆F₅)₄] and an aluminum alkyl (AlR₃), have also been shown to yield extremely high activities. nih.gov

Table 2: Effect of Co-catalyst on Isoprene Polymerization

Metal ComplexCo-catalystKey ObservationSource(s)
Cobalt-Pyridine-OxazolineDiethylaluminum chloride (AlEt₂Cl)Activation is essential; amount affects activity and polymer molecular weight. bohrium.com, researchgate.net
Iron-Pyridine-OxazolineMethylaluminoxane (MAO)Enables excellent polymerization activity. researchgate.net
Iron-Pyridine-Oxazoline[Ph₃C][B(C₆F₅)₄]/AlR₃Ternary system results in extremely high catalytic activities. nih.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of polymerization is essential for the rational design of more efficient catalysts. Research in this area focuses on identifying the active species and elucidating the reaction pathways.

The pre-catalyst metal complexes are typically well-defined compounds that are synthesized and characterized using techniques like FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction. bohrium.commdpi.comnih.gov X-ray analysis of several cobalt complexes reveals a distorted tetrahedral coordination geometry at the metal center. bohrium.comnih.govmdpi.com An interesting structural feature is that the pyridine-oxazoline ligand can sometimes act as a monodentate ligand, coordinating only through the oxazoline nitrogen. bohrium.comnih.govmdpi.comdntb.gov.ua

The active catalytic species is formed upon reaction of the pre-catalyst with the co-catalyst. The narrow molecular weight distributions of the polymers produced are strong evidence for the formation of single-site catalysts, meaning that the active centers are uniform. bohrium.comdntb.gov.uanih.gov

While detailed mechanistic studies for many of these systems are ongoing, some reaction pathways have been proposed. For an iron complex bearing a bulky t-butyl substituent on the pyridine-oxazoline ligand, a mechanism involving a cis-η⁴ coordination of the isoprene monomer has been suggested. researchgate.net This is followed by a σ-bond rotation, a step influenced by the steric effect of the ligand, which ultimately leads to the observed high trans-1,4-selectivity. researchgate.net This proposal highlights how ligand sterics can directly influence the transition state of monomer insertion and thus control the polymer microstructure.

Optimization Strategies for Catalytic Performance

Efforts to enhance the catalytic performance of metal-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole complexes focus on several key strategies:

Ligand Modification: A primary strategy involves the systematic modification of the pyridine-oxazoline ligand structure. Introducing different electronic and steric properties via substituents on either the pyridine or oxazoline rings can fine-tune the catalyst's activity and selectivity. bohrium.comresearchgate.net

Co-catalyst Optimization: As the co-catalyst is crucial for activation, optimizing its nature and concentration is a key area of investigation. This includes exploring different types of aluminum alkyls for cobalt systems and varying the Al/Fe ratio when using MAO with iron catalysts. researchgate.netnih.gov The use of ternary systems with borate (B1201080) activators also represents a promising optimization route. nih.gov

Control of Reaction Conditions: Adjusting polymerization parameters such as temperature, reaction time, and monomer concentration can significantly impact catalyst activity, monomer conversion, and polymer properties. bohrium.comresearchgate.net Notably, some cobalt complexes have been developed that exhibit high thermal stability, maintaining good catalytic activity at elevated temperatures of up to 70 °C. bohrium.comresearchgate.net

Computational Screening: Modern chemoinformatic and computational chemistry methods offer a powerful tool for accelerating catalyst development. By creating in-silico libraries of potential ligands and using machine learning to build quantitative structure-selectivity relationship models, new and more effective catalyst structures can be identified more efficiently. moleculemaker.org

Through these optimization strategies, researchers continue to improve the efficacy of pyridine-oxazoline-based catalysts for producing advanced polymeric materials.

Theoretical and Computational Investigations of 2 Pyridin 2 Ylmethyl 4,5 Dihydrooxazole

Electronic Structure and Bonding Analysis of the Ligand

The electronic structure and bonding of 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole can be thoroughly investigated using computational methods such as Density Functional Theory (DFT). While specific DFT studies on this exact molecule are not widely available in the literature, the electronic properties can be inferred from computational analyses of its constituent fragments: the pyridine (B92270) ring and the 4,5-dihydrooxazole (oxazoline) ring.

DFT calculations allow for the optimization of the ligand's geometry, providing detailed information about bond lengths, bond angles, and dihedral angles. For the pyridine ring, typical C-N bond lengths are around 1.34 Å, and C-C bond lengths are approximately 1.39-1.40 Å. nist.gov The C-N-C bond angle is characteristically around 116.7°. nist.gov In the oxazoline (B21484) ring, the C=N double bond is a key feature, and its bond length is expected to be shorter than the C-N single bonds.

Table 1: Representative Calculated Bond Lengths and Mulliken Charges for Pyridine and Oxazoline Fragments

ParameterBond/AtomTypical Calculated Value
Bond Length (Å) Pyridine C-N1.34
Pyridine C-C1.39 - 1.40
Oxazoline C=N~1.28
Oxazoline C-N~1.47
Oxazoline C-O~1.35
Mulliken Charge (e) Pyridine N-0.4 to -0.6
Oxazoline N-0.3 to -0.5

Note: These are representative values from DFT calculations on similar pyridine and oxazoline-containing molecules and are intended to provide a general understanding.

Quantum Chemical Calculations on Metal-Ligand Interactions in Complexes

Quantum chemical calculations are indispensable for understanding the nature of the bonding between this compound and a metal center. These calculations provide insights into the geometry, stability, and electronic properties of the resulting metal complexes.

DFT is a widely used method to study the ground state properties of transition metal complexes. umn.edu For complexes of this compound, DFT can be used to predict the coordination geometry, which is often a distorted octahedral or square planar arrangement, depending on the metal ion and other coordinating ligands. nih.gov

The calculations can also provide the binding energy between the ligand and the metal, indicating the stability of the complex. The strength of the metal-nitrogen bonds can be correlated with the calculated bond lengths and vibrational frequencies. Shorter bond lengths generally indicate stronger bonds. The "push-pull" effect, where the pyridine and oxazoline rings have different electronic influences on the metal center, can also be quantified through these calculations. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain the electronic properties and reactivity of molecules. irjweb.com In metal complexes of this compound, the HOMO and LUMO are typically delocalized over the metal and the ligand.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the electronic stability and reactivity of the complex. irjweb.com A smaller gap generally suggests a more reactive complex. The composition of the HOMO and LUMO (i.e., the relative contributions from metal and ligand orbitals) determines the nature of electronic transitions, which are responsible for the color and photophysical properties of the complexes. For instance, metal-to-ligand charge transfer (MLCT) transitions are common in such complexes.

Table 2: Representative FMO Data for Pyridine-Oxazoline Type Metal Complexes

Complex TypeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predominant Character of HOMOPredominant Character of LUMO
Ru(II)-pyridyl-oxazoline-5.5 to -6.5-2.0 to -3.02.5 - 4.0Metal d-orbitalsLigand π-orbitals
Cu(I)-pyridyl-oxazoline-5.0 to -6.0-1.5 to -2.53.0 - 4.5Metal d-orbitals / Ligand π-orbitalsLigand π-orbitals

Note: These values are illustrative and depend on the specific metal, its oxidation state, and the full coordination sphere.

Computational Elucidation of Reaction Mechanisms in Catalysis

Computational studies are particularly valuable for elucidating the mechanisms of catalytic reactions where complexes of this compound act as catalysts. These studies can map out the entire catalytic cycle, identify key intermediates and transition states, and explain the origins of selectivity.

A key aspect of computational catalysis is the location of transition states (TS) and the calculation of reaction energy profiles. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of a reaction step. By identifying the structures of transition states, chemists can understand how bonds are formed and broken during the reaction.

The energy profile, which plots the energy of the system as a function of the reaction coordinate, provides a visual representation of the entire catalytic cycle. It shows the relative energies of reactants, intermediates, transition states, and products. This information is crucial for identifying the rate-determining step of the reaction, which is the step with the highest activation energy.

Computational methods can be used to predict the reactivity and selectivity of catalytic reactions. For example, in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule in excess, computational studies can explain the origin of enantioselectivity. By comparing the energies of the transition states leading to the two different enantiomers, the enantiomeric excess (ee) can be predicted. acs.org

The steric and electronic properties of the this compound ligand play a crucial role in determining the selectivity. Computational models can systematically modify the ligand structure to understand how these changes affect the catalyst's performance, thereby guiding the design of more efficient and selective catalysts. rsc.org

Future Research Directions and Outlook for 2 Pyridin 2 Ylmethyl 4,5 Dihydrooxazole Research

Development of Novel Synthetic Methodologies

The synthesis of 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole and its derivatives is a cornerstone of its application. Future research will likely focus on developing more efficient, scalable, and sustainable synthetic routes. While established methods exist, there is a continuous drive for innovation.

Key areas for future synthetic methodology development include:

Greener Synthesis: Exploration of solvent-free reaction conditions or the use of environmentally benign solvents will be a priority. Microwave-assisted synthesis, for instance, has shown promise in accelerating related reactions and could be further optimized for PyOx ligands.

One-Pot Procedures: Designing multi-component, one-pot reactions would significantly improve efficiency by reducing the number of isolation and purification steps.

Catalytic Approaches: The use of catalytic methods for the construction of the oxazoline (B21484) ring or for the coupling of the pyridine (B92270) and oxazoline moieties could lead to more atom-economical processes. For example, transition-metal-catalyzed C-H functionalization could offer novel disconnections for ligand synthesis.

Scalability: Adapting existing synthetic protocols for large-scale production is crucial for the industrial application of catalysts derived from these ligands. A scalable synthesis for related PyOx ligands has been reported, providing a blueprint for future work on this compound. beilstein-journals.org

Synthetic ApproachPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, improved yields
One-Pot ReactionsIncreased efficiency, reduced waste
Catalytic C-H FunctionalizationNovel synthetic routes, improved atom economy
Scalable Synthesis ProtocolsFacilitation of industrial applications

Exploration of New Catalytic Applications

Pyridine-oxazoline ligands have demonstrated remarkable success in a variety of asymmetric catalytic reactions. rsc.org Future research will undoubtedly expand the catalytic applications of this compound into new and challenging areas of organic synthesis.

Promising areas for the exploration of new catalytic applications include:

Novel Transformations: Investigating the efficacy of its metal complexes in catalyzing novel asymmetric transformations beyond established reactions like allylic alkylation and hydrosilylation. universityofgalway.ienih.gov This could include cycloadditions, C-H activation/functionalization, and photoredox catalysis.

Cooperative Catalysis: The development of systems where a this compound metal complex works in concert with another catalyst (organocatalyst, enzyme, or another metal complex) could enable previously inaccessible transformations.

Polymerization Reactions: Exploring the potential of its transition metal complexes as catalysts for asymmetric polymerization, leading to the synthesis of chiral polymers with unique properties.

Sustainable Chemistry: Applying these catalysts to reactions that utilize renewable feedstocks or proceed under milder conditions will contribute to the development of more sustainable chemical processes.

Advances in Ligand Design and Rational Tuning of Properties

The modular nature of the this compound scaffold allows for systematic modification to fine-tune its steric and electronic properties. rsc.org This rational design approach is critical for optimizing catalyst performance for specific applications. nih.govresearchgate.net

Future directions in ligand design and tuning will focus on:

Steric and Electronic Modifications: Introducing various substituents on both the pyridine and oxazoline rings to precisely control the chiral environment around the metal center. This allows for the optimization of enantioselectivity and reactivity. mdpi.comnih.gov

Immobilization and Heterogenization: Anchoring the ligand to solid supports (e.g., polymers, silica) to facilitate catalyst recovery and recycling, a key aspect of sustainable chemistry.

Switchable Catalysts: Designing ligands that can respond to external stimuli (e.g., light, pH, temperature) to switch catalyst activity or selectivity on and off.

Bio-inspired Ligands: Incorporating features from natural metalloenzymes into the ligand design to achieve higher catalytic efficiency and selectivity.

Ligand Modification StrategyDesired Outcome
Substitution on Pyridine/Oxazoline RingsFine-tuning of steric and electronic properties
Immobilization on Solid SupportsEnhanced catalyst recyclability
Incorporation of Responsive MoietiesSwitchable catalytic activity
Bio-inspired DesignImproved catalytic efficiency and selectivity

Integration with Advanced Spectroscopic and In Situ Characterization Techniques

A deeper understanding of the structure-activity relationships of catalysts derived from this compound requires the use of sophisticated analytical techniques.

Future research will increasingly rely on:

Advanced NMR Spectroscopy: Techniques like 2D-NOESY and HMBC will continue to be crucial for confirming the regioisomeric structures of new ligand derivatives. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction will remain the gold standard for elucidating the precise three-dimensional structure of metal-ligand complexes, providing invaluable insights into the catalyst's active site. nih.govresearchgate.net

In Situ Spectroscopy: Techniques such as in situ IR, Raman, and UV-Vis spectroscopy will be employed to monitor catalytic reactions in real-time. This allows for the identification of reaction intermediates and the elucidation of reaction mechanisms.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be essential for the accurate characterization of newly synthesized ligands and their complexes. mdpi.com

Synergistic Experimental and Computational Research Approaches

The combination of experimental synthesis and testing with theoretical calculations provides a powerful tool for understanding and predicting catalytic behavior. nih.govnih.gov

Future research will see a greater integration of:

Density Functional Theory (DFT): DFT calculations will be used to predict the structures of ligand-metal complexes, rationalize observed stereoselectivities, and elucidate reaction mechanisms. nih.govresearchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to correlate the structural features of a series of ligands with their catalytic performance, aiding in the rational design of new and improved catalysts. nih.gov

Molecular Docking: For applications in areas like medicinal chemistry, molecular docking simulations can predict the binding interactions of metal complexes with biological targets. nih.govresearchgate.net

Predictive Modeling: The development of predictive models based on machine learning and artificial intelligence, trained on experimental and computational data, could accelerate the discovery of new catalysts and reactions.

The synergy between experimental and computational approaches will be instrumental in advancing the field, allowing for a more targeted and efficient exploration of the vast chemical space offered by this compound and its derivatives. researchgate.netmdpi.com

Q & A

Q. What are the standard synthetic routes for 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole, and how are intermediates characterized?

The synthesis typically involves coupling pyridylmethyl groups to dihydrooxazole cores. A scalable method employs condensation of pyridine-2-carbaldehyde derivatives with amino alcohols under acidic conditions, followed by cyclization. Key intermediates (e.g., 4,4-dimethyl variants) are characterized via 1H^1H/13C^{13}C NMR, IR spectroscopy, and X-ray crystallography to confirm regiochemistry and stereochemistry . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions like over-oxidation or ring-opening.

Q. How is stereochemical control achieved in chiral dihydrooxazole derivatives?

Chiral centers are introduced using enantiopure amino alcohols or via asymmetric catalysis. For example, (S)- or (R)-configured amino alcohols are reacted with pyridyl aldehydes to form diastereomerically pure oxazolines. Chiral HPLC or circular dichroism (CD) is used to verify enantiomeric excess (ee > 98% in some cases) .

Q. What spectroscopic techniques are essential for structural validation?

  • NMR : 1H^1H NMR identifies proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm; dihydrooxazole protons at δ 4.0–5.5 ppm). 13C^{13}C NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray crystallography : Resolves absolute configuration and crystal packing .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal catalysis?

The pyridyl and oxazoline moieties act as bidentate ligands, coordinating to metals like palladium or rhodium. For example, (S)-t-BuPyOx (a tert-butyl-substituted derivative) forms chiral complexes for asymmetric alkylation or cycloaddition reactions. The ligand’s bite angle and electronic effects (pyridine’s π-accepting ability) influence catalytic activity and enantioselectivity .

Q. What challenges arise in synthesizing hypercoordinated organotin derivatives of dihydrooxazoles?

Reactions with organotin halides (e.g., Ph3_3SnCl) require strict anhydrous conditions to prevent hydrolysis. Competing pathways (e.g., transmetalation or disproportionation) complicate product isolation. For example, attempts to synthesize 2-(triphenylstannyl)phenyl derivatives yielded mixtures requiring column chromatography and recrystallization for purification .

Q. How can computational methods predict reactivity in dihydrooxazole-based systems?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the oxazoline ring’s electron-deficient carbonyl directs electrophilic substitution to the pyridyl group. Molecular dynamics simulations model ligand-metal interactions to optimize catalytic geometries .

Q. What strategies resolve contradictions in catalytic performance between analogous derivatives?

Divergent results (e.g., low ee in one enantiomer vs. high ee in another) are analyzed via:

  • Steric maps : Comparing substituent bulk (e.g., tert-butyl vs. benzyl groups).
  • Kinetic studies : Identifying rate-determining steps (e.g., oxidative addition vs. migratory insertion).
  • In situ spectroscopy : Monitoring intermediate species during catalysis .

Q. How are dihydrooxazoles applied in polymer chemistry?

Dihydrooxazoles with organotin substituents undergo Wurtz coupling or dehydrogenative polymerization to form Sn-containing polymers. For example, polymer (16) (from evidence 3) exhibits thermal stability up to 250°C, characterized by TGA and DSC. Challenges include controlling molecular weight distribution and avoiding chain termination by residual moisture .

Methodological Notes

  • Synthetic protocols : Prioritize inert atmospheres (N2_2/Ar) for moisture-sensitive reactions.
  • Purification : Use silica gel chromatography with EtOAc/hexane gradients (3:7 to 1:1) for polar intermediates.
  • Safety : Organotin compounds require handling in fume hoods due to toxicity (refer to SDS sheets, e.g., ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.